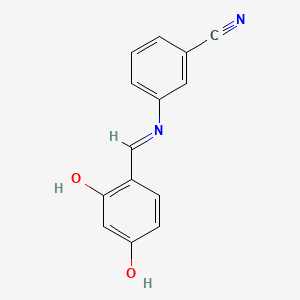![molecular formula C19H13ClFN3O2S B13378967 (5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378967.png)
(5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a chloroethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chloroethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.
Scientific Research Applications
1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and indole moiety play crucial roles in its bioactivity, potentially interacting with enzymes, receptors, or DNA. These interactions can lead to the inhibition of certain biochemical pathways or the activation of others, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroethyl)-4-fluorobenzene: This compound shares the chloroethyl and fluorophenyl groups but lacks the thiazolidinone and indole moieties.
2-(4-fluorophenyl)ethyl chloride: Similar in structure but simpler, lacking the additional functional groups present in the target compound.
Uniqueness
1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups and complex structure
Properties
Molecular Formula |
C19H13ClFN3O2S |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H13ClFN3O2S/c20-9-10-24-14-4-2-1-3-13(14)15(18(24)26)16-17(25)23-19(27-16)22-12-7-5-11(21)6-8-12/h1-8H,9-10H2,(H,22,23,25)/b16-15- |
InChI Key |
QMDYFYCBVODOPA-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)/C(=O)N2CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C(=O)N2CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Hydroxyphenyl)-1-propanone [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B13378888.png)
![(5E)-2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378894.png)
![2-Hydroxybenzaldehyde {4,5-bis[(4-methylphenyl)imino]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B13378904.png)



![5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one](/img/structure/B13378927.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378929.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13378947.png)
![3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13378964.png)


![ethyl 2-[2-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378990.png)
